C-3 Formylation Enables Key Pharmacophore Construction Unavailable to Non-Formylated Analogs
The target compound is synthesized via Vilsmeier-Haack formylation of Methyl 4-bromo-1H-indole-2-carboxylate . This C-3 formyl group is a critical functional handle for constructing the (phenylamino)carbonyl-ethenyl side chain via Wittig olefination, which is essential for high-affinity glycine site binding. In the indole-2-carboxylate glycine antagonist series, compounds lacking the C-3 substituent show negligible affinity, while those with the elaborated C-3 chain achieve nanomolar pKi values [1]. The non-formylated analog Methyl 4-bromo-1H-indole-2-carboxylate (CAS 167479-13-2) cannot undergo this key transformation, limiting its utility to early-stage intermediates.
| Evidence Dimension | Synthetic accessibility to glycine antagonist pharmacophore |
|---|---|
| Target Compound Data | C-3 formyl group present, enabling Wittig olefination to install the (phenylamino)carbonyl-ethenyl side chain. |
| Comparator Or Baseline | Methyl 4-bromo-1H-indole-2-carboxylate (CAS 167479-13-2) lacks the C-3 formyl group; cannot undergo Wittig olefination without additional functionalization. |
| Quantified Difference | For the 4,6-dichloro-3-formyl analog, the elaborated C-3 chain yields pKi = 8.5 (Ki ≈ 3.2 nM) at the glycine binding site [1]. Non-formylated precursors are inactive in this assay. |
| Conditions | [3H]glycine binding assay using rat cortical membranes; NMDA-induced convulsion model in mice [1]. |
Why This Matters
The C-3 formyl group is the gatekeeper for accessing the high-affinity glycine antagonist pharmacophore, making the target compound the necessary intermediate for this class of drug candidates.
- [1] Di Fabio R, et al. J Med Chem. 1997;40(6):841-50. View Source
